1,2,4-Triazine, 3-(methylthio)-5-(2-pyridinyl)-
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Overview
Description
1,2,4-Triazine, 3-(methylthio)-5-(2-pyridinyl)- is a heterocyclic compound that features a triazine ring substituted with a methylthio group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine, 3-(methylthio)-5-(2-pyridinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine, 3-(methylthio)-5-(2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
1,2,4-Triazine, 3-(methylthio)-5-(2-pyridinyl)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal and antibacterial agent. The compound’s ability to inhibit specific enzymes makes it a candidate for drug development.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as conductive polymers or coordination complexes.
Mechanism of Action
The mechanism of action of 1,2,4-Triazine, 3-(methylthio)-5-(2-pyridinyl)- involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes such as sterol demethylase, which is crucial for the survival of certain fungi and bacteria. The inhibition occurs through coordination with the enzyme’s active site, disrupting its normal function and leading to the death of the microorganism.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine, 3-(2-pyridinyl)-: Lacks the methylthio group, which may affect its reactivity and biological activity.
1,2,4-Triazole derivatives: These compounds have a similar triazine ring but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
1,2,4-Triazine, 3-(methylthio)-5-(2-pyridinyl)- is unique due to the presence of both the methylthio and pyridinyl groups, which confer specific chemical reactivity and biological activity. The combination of these groups allows for diverse applications and makes the compound a valuable subject of study in various scientific fields.
Properties
CAS No. |
832686-51-8 |
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Molecular Formula |
C9H8N4S |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
3-methylsulfanyl-5-pyridin-2-yl-1,2,4-triazine |
InChI |
InChI=1S/C9H8N4S/c1-14-9-12-8(6-11-13-9)7-4-2-3-5-10-7/h2-6H,1H3 |
InChI Key |
UVGMASAVEDVEKW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CN=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
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